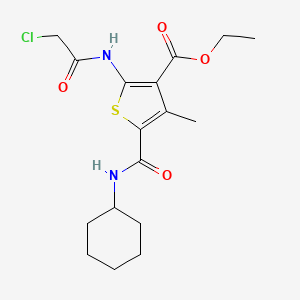

Ethyl 2-(2-chloroacetamido)-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound features a thiophene ring, which is a sulfur-containing heterocycle, and is substituted with several functional groups, including an ethyl ester, a chloroacetamido group, a cyclohexylcarbamoyl group, and a methyl group

Preparation Methods

The synthesis of Ethyl 2-(2-chloroacetamido)-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of sulfur.

Introduction of Functional Groups: The chloroacetamido group can be introduced through the reaction of the thiophene derivative with chloroacetyl chloride in the presence of a base. The cyclohexylcarbamoyl group can be added via the reaction with cyclohexyl isocyanate.

Esterification: The ethyl ester group can be introduced through esterification reactions using ethanol and a suitable acid catalyst.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Ethyl 2-(2-chloroacetamido)-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The thiophene ring and other functional groups can undergo oxidation and reduction reactions under appropriate conditions. For example, the thiophene ring can be oxidized to form sulfoxides or sulfones.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical intermediate or active ingredient. The presence of multiple functional groups allows for the design of derivatives with improved pharmacological properties.

Material Science: The thiophene ring and its derivatives are known for their electronic properties, making this compound a candidate for research in organic electronics and conductive materials.

Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloroacetamido)-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate would depend on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloroacetamido group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The cyclohexylcarbamoyl group may enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Ethyl 2-(2-chloroacetamido)-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate can be compared with other similar compounds to highlight its uniqueness:

Ethyl 2-(2-chloroacetamido)benzoate: This compound has a benzoate ring instead of a thiophene ring, which may result in different electronic and steric properties.

Ethyl 2-(2-chloroacetamido)-4-thiazoleacetate: This compound features a thiazole ring, which is another sulfur-containing heterocycle, but with different electronic properties compared to thiophene.

Ethyl 4-(2-chloroacetamido)benzoate: Similar to Ethyl 2-(2-chloroacetamido)benzoate, but with the chloroacetamido group at a different position on the benzoate ring.

Biological Activity

Ethyl 2-(2-chloroacetamido)-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activities, including cytotoxicity, anti-inflammatory properties, and possible mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with various functional groups that enhance its biological activity. The presence of the chloroacetamido and cyclohexylcarbamoyl moieties contributes to its pharmacological properties.

1. Cytotoxicity

Research has demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study involving structurally related compounds showed IC50 values indicating potent inhibition of cell proliferation in human colon carcinoma (HCT-116) and breast cancer (T47D) cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 47f | HCT-116 | 6.2 |

| 47e | T47D | 27.3 |

These findings suggest that this compound could possess similar cytotoxic properties, warranting further investigation into its efficacy against specific cancer types .

2. Anti-inflammatory Activity

The compound's structural features may also confer anti-inflammatory properties. Studies on related thiophene derivatives have shown inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that this compound could modulate inflammatory pathways, potentially benefiting conditions characterized by excessive inflammation .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Histone Deacetylases (HDACs): Similar compounds have been identified as HDAC inhibitors, which play a crucial role in regulating gene expression associated with cancer progression and inflammation .

- Reactive Oxygen Species (ROS) Modulation: Some derivatives have been shown to influence ROS levels within cells, leading to apoptosis in malignant cells while sparing normal cells .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer potential of thiophene derivatives, including those structurally akin to this compound. The results indicated that these compounds effectively induced apoptosis in HCT-116 cells through the activation of caspases and modulation of the mitochondrial pathway .

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammation models, researchers found that thiophene derivatives significantly reduced edema in animal models, correlating with decreased levels of inflammatory markers. This suggests a potential therapeutic application for conditions such as rheumatoid arthritis or inflammatory bowel disease .

Properties

Molecular Formula |

C17H23ClN2O4S |

|---|---|

Molecular Weight |

386.9 g/mol |

IUPAC Name |

ethyl 2-[(2-chloroacetyl)amino]-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate |

InChI |

InChI=1S/C17H23ClN2O4S/c1-3-24-17(23)13-10(2)14(25-16(13)20-12(21)9-18)15(22)19-11-7-5-4-6-8-11/h11H,3-9H2,1-2H3,(H,19,22)(H,20,21) |

InChI Key |

FPFHIQMAKJQPDJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)CCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.